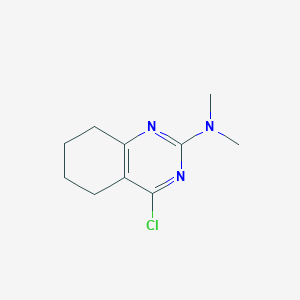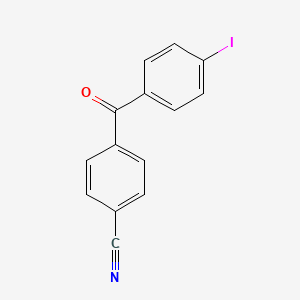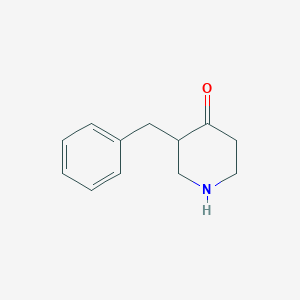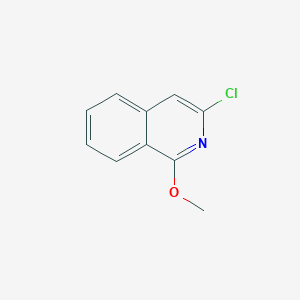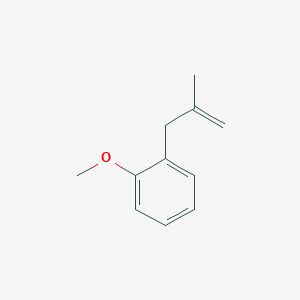
3-Methyl-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
3-Methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O . It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached . The exact mass of the molecule is 176.04489933 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound’s complexity, as computed by PubChem, is 155 .Wissenschaftliche Forschungsanwendungen
Synthese von Medikamenten gegen Glaukom
3-Methyl-5-(trifluoromethyl)phenol wird bei der Synthese von Travoprost verwendet, einem Medikament gegen Glaukom. Travoprost hilft, den Augeninnendruck bei Menschen mit Glaukom zu senken, was möglicherweise zur Vermeidung von Blindheit beiträgt .
Geruchsstoffanalyse in Trinkwasser
Diese Verbindung wurde als verantwortlich für Geruchsvorfälle in Trinkwasser identifiziert. Techniken wie die Closed-Loop-Stripping-Analyse (CLSA) in Kombination mit sensorischer Gaschromatographie und Massenspektrometrie-Detektion haben this compound als eine signifikante geruchsaktive Verbindung ausgemacht .
Synthese von Pestiziden
Es dient als vielseitiger Baustein für die Synthese verschiedener chemischer Verbindungen, darunter Pestizide. Seine strukturellen Eigenschaften machen es geeignet für die Herstellung von Verbindungen, die bestimmte Schädlinge bekämpfen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird dieses Phenolderivat verwendet, um komplexe Moleküle mit potenziellen therapeutischen Wirkungen zu erzeugen. So wurde es beispielsweise im Zusammenhang mit der Synthese von Molekülen zur Behandlung von hereditärem Angioödem (HAE) erwähnt, einer Erkrankung, die durch eine Mutation im SERPING1-Gen entsteht .
Organische Synthese
Die Verbindung ist auch in organischen Syntheseprozessen beteiligt, insbesondere bei der Herstellung von funktionalisierten Pyrazolen, die wertvolle Zwischenprodukte in der Pharma- und Agrochemie sind .
Wirkmechanismus
Target of Action
It’s known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Mode of Action
It’s known that trifluoromethylbenzenes can interact with various biological targets due to the presence of the trifluoromethyl group .
Pharmacokinetics
The compound’s physical properties such as its boiling point (2013±350 °C), density (1279±006 g/cm3), and acidity coefficient (pKa 907±010) have been reported .
Result of Action
It’s known that the compound can cause skin and eye irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-(trifluoromethyl)phenol. For instance, the compound is a combustible liquid and should be kept in a well-ventilated place . It’s also important to note that the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
It is known that the trifluoromethyl group in the molecule can participate in various biochemical reactions . The trifluoromethyl group is electron-withdrawing via the inductive effect but also a weak pi donor through interaction with the radical center’s SOMO .
Cellular Effects
It is known that phenolic compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various chemical reactions, including free radical reactions . In these reactions, the trifluoromethyl group can form a radical, which can then participate in further reactions .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3-Methyl-5-(trifluoromethyl)phenol in animal models have not been studied yet. It is known that the dosage can significantly influence the effects of a compound .
Metabolic Pathways
It is known that phenolic compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that the distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins .
Subcellular Localization
It is known that the localization of a compound can be influenced by various factors, including targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZRDXCKRUKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609735 | |
| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-46-8 | |
| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





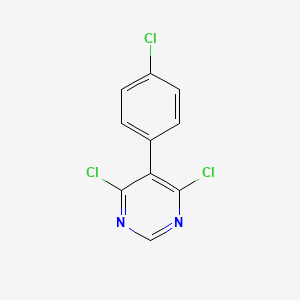
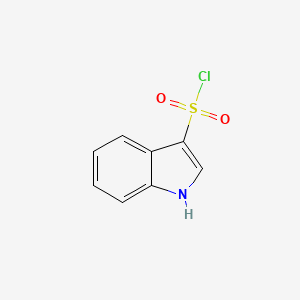
![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)
![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)
